molecular formula C27H32N2O4S B11246023 N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11246023
M. Wt: 480.6 g/mol
InChI Key: VOFAUVHXXVZMKE-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that features an adamantane group, a phenyl ring, and a benzoxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The benzoxazepine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The Chan–Lam coupling reaction, which utilizes copper (II) acetate and arylboronic acids, is one such method that has been optimized for the synthesis of adamantane-containing compounds .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring and benzoxazepine structure can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane group can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzoxazepine structure .

Scientific Research Applications

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell growth. The benzoxazepine structure may also interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its combination of an adamantane group, a phenyl ring, and a benzoxazepine structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C27H32N2O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C27H32N2O4S/c1-34(31,32)29-11-10-25(33-24-5-3-2-4-23(24)29)26(30)28-22-8-6-21(7-9-22)27-15-18-12-19(16-27)14-20(13-18)17-27/h2-9,18-20,25H,10-17H2,1H3,(H,28,30)

InChI Key

VOFAUVHXXVZMKE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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